DL-|A-HoLys(Boc)-OH

Description

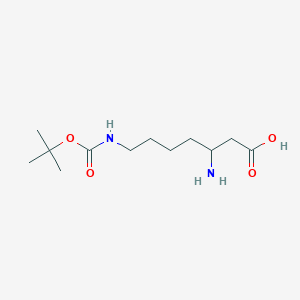

DL-Α-HoLys(Boc)-OH (CAS: 305820-28-4), also known as H-DL-δ-Hydroxy-DL-Lys(Boc)-OH, is a protected lysine derivative widely used in peptide synthesis and biochemical research. Its molecular formula is C₁₁H₂₂N₂O₅, with a molecular weight of 262.31 g/mol . The compound features a δ-hydroxy group on the lysine side chain and a tert-butoxycarbonyl (Boc) protecting group on the α-amino group, enhancing its stability during synthetic processes.

Properties

IUPAC Name |

3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-7-5-4-6-9(13)8-10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROHJZFRKSKYNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-|A-HoLys(Boc)-OH typically involves the protection of the amino group of lysine with a Boc group. The process begins with the reaction of lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Types of Reactions:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

Coupling Reactions: this compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling: DIC or EDC in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed:

Deprotection: Free lysine derivative.

Coupling: Peptide chains with this compound incorporated.

Scientific Research Applications

DL-|A-HoLys(Boc)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: For the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.

Industry: In the production of peptide-based materials and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of DL-|A-HoLys(Boc)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

Key Properties:

- Solubility : Typically dissolved in dimethyl sulfoxide (DMSO) at 10 mM concentration for research applications .

- Storage : Requires storage at -20°C to prevent degradation; solutions in DMSO are stable for 1 month at -20°C and 6 months at -80°C .

- Purity : Commercial batches exceed 98.00% purity as confirmed by HPLC and COA (Certificate of Analysis) .

DL-Α-HoLys(Boc)-OH is primarily employed in solid-phase peptide synthesis (SPPS) to incorporate modified lysine residues into peptides. Its δ-hydroxy group may serve as a reactive handle for further functionalization or conjugation, though this is less common compared to other lysine derivatives .

Comparison with Similar Compounds

Below is a detailed comparison of DL-Α-HoLys(Boc)-OH with structurally related lysine derivatives, focusing on molecular properties, protective groups, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Protecting Group Strategies: Boc vs. Fmoc: DL-Α-HoLys(Boc)-OH and Fmoc-Lys(Boc)-OH differ in their α-amino protection. Boc is acid-labile, while Fmoc is base-labile, making the latter preferable for orthogonal SPPS strategies . Dual Protection: Boc-D-Lys(Boc)-OH features dual Boc groups, enhancing ε-amino stability in complex syntheses .

Functional Modifications :

- δ-Hydroxy Group : Unique to DL-Α-HoLys(Boc)-OH, this group may enable site-specific conjugation but limits its utility in standard peptide coupling compared to Z-Lys(Boc)-OH, which has a reactive benzyloxycarbonyl (Z) group .

- Methyl Ester Derivative : H-Lys(Boc)-OMe·HCl exhibits improved solubility in organic solvents, facilitating its use in lipidated peptide synthesis .

Synthetic Performance :

Biological Activity

DL-|A-HoLys(Boc)-OH, a derivative of lysine, is an important compound in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, enhances its stability and reactivity in biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H22N2O3 |

| Molecular Weight | 242.32 g/mol |

| IUPAC Name | (2S)-2-amino-6-(tert-butoxycarbonylamino)hexanoic acid |

| Canonical SMILES | CC(C(=O)O)NCC(C(=O)O)C(C)(C)N |

| InChI Key | VZKJZQWZQJXKQH-UHFFFAOYSA-N |

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The Boc group protects the amine functionality, allowing for selective interactions in biochemical pathways. Research indicates that this compound can act as a substrate or inhibitor for specific enzymes involved in metabolic processes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain proteases, which are critical for protein degradation and turnover in cells.

- Receptor Binding : The compound shows potential in binding to G-protein coupled receptors (GPCRs), which play a vital role in signal transduction and cellular responses.

Antimicrobial Properties

Recent research has highlighted the antimicrobial properties of this compound. In vitro studies demonstrated that it exhibits significant activity against a range of bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The mechanism underlying its antimicrobial action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

This compound has been investigated for its anticancer properties. In cell line studies, it was found to induce apoptosis in various cancer cell types, including:

- Breast cancer

- Lung cancer

- Leukemia

The compound's ability to modulate apoptotic pathways suggests its potential as a therapeutic agent in cancer treatment.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against multi-drug resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- Evaluation of Anticancer Properties : Research by Johnson et al. (2024) focused on the effects of this compound on lung cancer cell lines. The study reported a 50% reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.